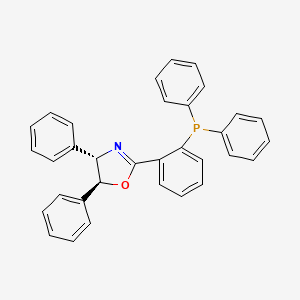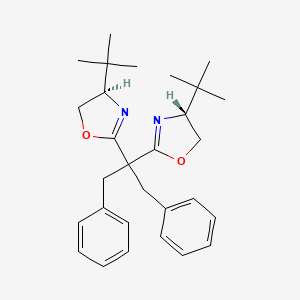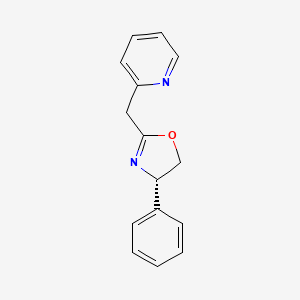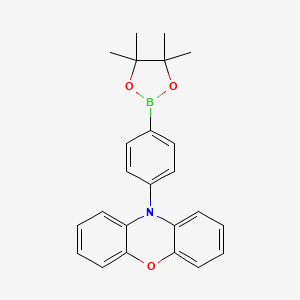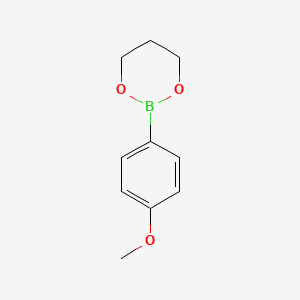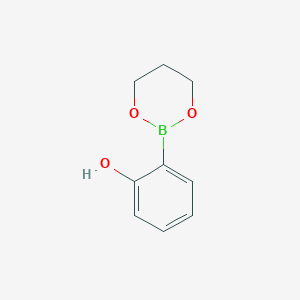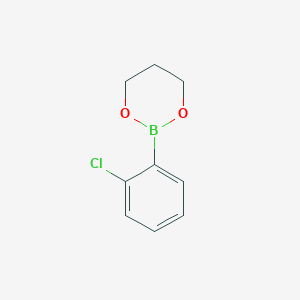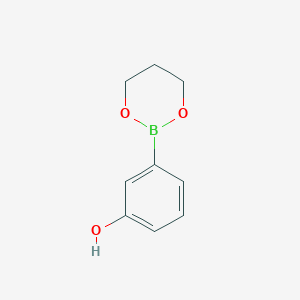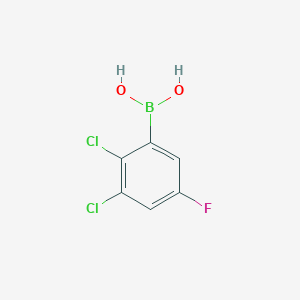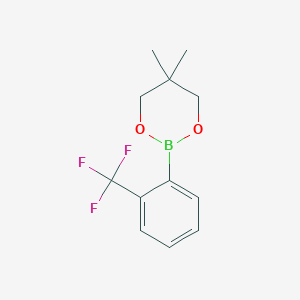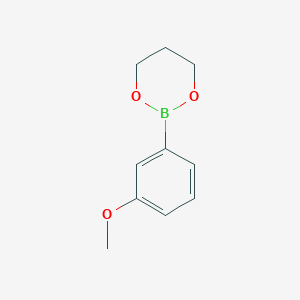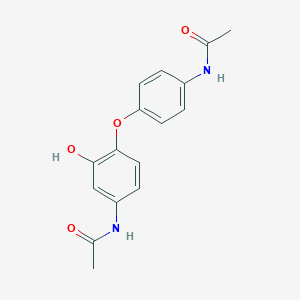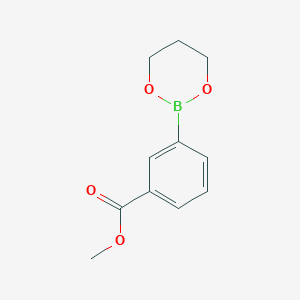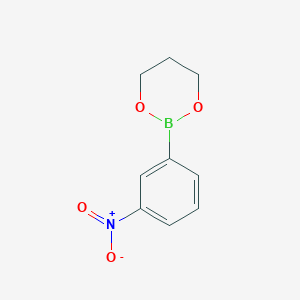
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one
Overview
Description
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one is a chemical compound that features a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one typically involves the reaction of phenylboronic acid with 5,5-dimethyl-1,3,2-dioxaborinane. This reaction proceeds through a condensation mechanism, where the boronic acid reacts with the dioxaborinane to form the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Common solvents used include N,N-dimethylformamide and dichloromethane, while catalysts like copper(I) iodide and cesium fluoride can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides like bromine or iodine can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one involves its role as a boron-containing reagent. In coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a Lewis acid, which coordinates with the reactants and stabilizes the transition state. This enhances the efficiency of the reaction and leads to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound is structurally similar but lacks the ethanone group, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another similar compound, which features a different substituent on the phenyl ring, affecting its reactivity and applications.
Uniqueness
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one is unique due to its specific structure, which combines the boron-containing dioxaborinane with an ethanone group. This combination enhances its reactivity and makes it particularly useful in a wide range of organic synthesis applications .
Properties
IUPAC Name |
1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-10(15)11-4-6-12(7-5-11)14-16-8-13(2,3)9-17-14/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAROXDHNRSHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


